molecular formula C19H15ClF3N3O3S B2444953 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 478045-81-7

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2444953
CAS No.: 478045-81-7
M. Wt: 457.85
InChI Key: DXSQTZSAHLQYJW-UHFFFAOYSA-N
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Description

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a sulfonyl chloride intermediate, which is then reacted with a pyrrolidine derivative. The final step often involves the formation of the oxadiazole ring through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
  • 5-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole

Uniqueness

The uniqueness of 5-[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c20-14-6-8-15(9-7-14)30(27,28)26-10-2-5-16(26)18-24-17(25-29-18)12-3-1-4-13(11-12)19(21,22)23/h1,3-4,6-9,11,16H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSQTZSAHLQYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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